molecular formula C16H9Cl2NO2 B2937244 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione CAS No. 78872-37-4

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

Cat. No. B2937244
CAS RN: 78872-37-4
M. Wt: 318.15
InChI Key: RULJEAGMETWXJV-UHFFFAOYSA-N
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Description

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, also known as dichloroindanone or DCI, is an organic molecule with potential applications in various fields of research and industry. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Synthesis Analysis

Indane-1,3-dione, the parent compound of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . The most straightforward synthesis procedure consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .


Molecular Structure Analysis

The molecular formula of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is C16H9Cl2NO2. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR and GC-MS spectral analysis .


Chemical Reactions Analysis

Indane-1,3-dione, the core structure of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, is known to undergo various chemical reactions. It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .


Physical And Chemical Properties Analysis

The molecular weight of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is 318.15. More detailed physical and chemical properties would require additional data.

Scientific Research Applications

Biosensing

Indane-1,3-dione derivatives are utilized in the development of biosensors. These compounds can be engineered to react with specific biological targets, allowing for the detection of various biomolecules. Their reactivity can be tailored to produce a measurable signal upon interaction with the target, which is essential for biosensing applications .

Bioactivity

The structural similarity of indane-1,3-dione to indanone, which is found in several biologically active compounds, suggests its potential in medicinal chemistry. For instance, indanone is associated with Donepezil, used in treating Alzheimer’s disease, and Indinavir for AIDS treatment. Thus, indane-1,3-dione derivatives could be synthesized for various bioactive roles, including as potential therapeutic agents .

Bioimaging

In bioimaging, indane-1,3-dione derivatives can function as contrast agents or fluorescent markers. They can be designed to bind to specific tissues or cells, enhancing the visibility of biological structures under imaging techniques, which is crucial for diagnostic purposes .

Electronics

Indane-1,3-dione derivatives are also significant in organic electronics. They can act as electron acceptors in the design of dyes for solar cells, improving the efficiency of light absorption and conversion into electrical energy. This application is vital for the advancement of renewable energy technologies .

Photopolymerization

These compounds are used as photoinitiators in polymerization processes. Upon exposure to light, they initiate the polymerization of monomers into polymers, which is a critical step in manufacturing various plastic and resin materials used in multiple industries .

Anticancer and Anti-inflammatory Activities

Some derivatives of indane-1,3-dione have been synthesized and screened for their in vitro anticancer and anti-inflammatory activities. For example, certain compounds have shown cytotoxic effects against cancer cell lines and anti-inflammatory properties, which could lead to the development of new treatments for these conditions .

Future Directions

Indane-1,3-dione and its derivatives, including 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, have potential applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Their versatility and wide range of applications suggest promising future directions in these fields.

properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRCYOZVFSYSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

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